1-(4-Bromo-2-nitrophenyl)ethanone
Overview
Description
1-(4-Bromo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-nitroacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. The final product is often obtained through crystallization and subsequent drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(4-azido-2-nitrophenyl)ethanone or 1-(4-thiocyanato-2-nitrophenyl)ethanone.
Reduction: 1-(4-Bromo-2-aminophenyl)ethanone.
Oxidation: 1-(4-Bromo-2-nitrophenyl)acetic acid.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)ethanone: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
4-Bromo-3-nitrophenylacetone: Another brominated nitroacetophenone derivative with distinct chemical properties.
2-Bromo-1-(2-bromo-4-nitrophenyl)ethanone:
Uniqueness: 1-(4-Bromo-2-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies .
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHVXSDFZFAFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561072 | |
Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-94-7 | |
Record name | 1-(4-Bromo-2-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90004-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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